molecular formula C12H4Cl4O2 B3066181 1,2,3,6-Tetrachlorodibenzo-P-dioxin CAS No. 71669-25-5

1,2,3,6-Tetrachlorodibenzo-P-dioxin

Cat. No.: B3066181
CAS No.: 71669-25-5
M. Wt: 322 g/mol
InChI Key: XEZBZSVTUSXISZ-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrachlorodibenzo-P-dioxin is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are a group of chemically-related compounds known for their environmental persistence and toxicity. These compounds are primarily anthropogenic and are often produced as by-products in various industrial processes, such as the manufacture of herbicides and the incineration of chlorine-containing substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,6-Tetrachlorodibenzo-P-dioxin can be synthesized through the chlorination of dibenzo-p-dioxin. This process typically involves the use of chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound is not typically intentional but occurs as an unwanted by-product during the synthesis of other chemicals, such as herbicides and pesticides. The control of reaction conditions and the use of purification techniques are crucial to minimize the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,6-Tetrachlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher chlorinated dioxins, while reduction can produce less chlorinated derivatives .

Scientific Research Applications

1,2,3,6-Tetrachlorodibenzo-P-dioxin has been extensively studied for its environmental and biological effects. Its applications in scientific research include:

Mechanism of Action

The primary mechanism by which 1,2,3,6-Tetrachlorodibenzo-P-dioxin exerts its effects is through binding to the aryl hydrocarbon receptor (AhR). This receptor is a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism, cell growth, and differentiation. Upon binding to AhR, the compound can alter gene expression, leading to toxic effects such as immunosuppression, carcinogenesis, and endocrine disruption .

Comparison with Similar Compounds

Uniqueness: 1,2,3,6-Tetrachlorodibenzo-P-dioxin is unique in its specific pattern of chlorination, which influences its chemical reactivity and biological effects. Its toxicity and environmental behavior are comparable to other dioxins, but the specific positions of chlorine atoms can affect its interaction with biological receptors and its persistence in the environment .

Properties

IUPAC Name

1,2,3,6-tetrachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-2-1-3-7-11(5)18-8-4-6(14)9(15)10(16)12(8)17-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZBZSVTUSXISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073622
Record name 1,2,3,6-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71669-25-5
Record name 1,2,3,6-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36HOW91CZV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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